4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol
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Overview
Description
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives Inositol is a carbohydrate, often referred to as a sugar alcohol, and is a crucial component in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol typically involves multiple steps, starting from myo-inositol. The process includes protection and deprotection steps to selectively modify the hydroxyl groups. Common reagents used in these steps include benzyl bromide for benzylation and cyclohexanone for cyclohexylidene protection. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The carboxymenthyl group can be reduced to a hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as dichlorodicyanoquinone (DDQ) are commonly used for oxidative cleavage of benzyl ethers.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce carboxymenthyl groups.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ would yield benzaldehyde derivatives, while reduction with LiAlH4 would produce hydroxymethyl derivatives.
Scientific Research Applications
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.
Biology: It serves as a model compound for studying inositol metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic or inhibit the activity of natural inositol compounds, thereby affecting signaling pathways related to cell growth, differentiation, and metabolism. The benzyl and cyclohexylidene groups can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-4-O-benzyl-2-deoxy-3-O-p-methoxybenzoyl-2-phthalimido-β-D-glucopyranose: This compound shares the benzyl group but differs in its sugar backbone and additional functional groups.
4-O-Benzyl-3-O-methyl-α-L-rhamnopyranoside: Another benzylated sugar derivative with a different sugar moiety and methyl group substitution.
Uniqueness
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is unique due to its specific combination of benzyl and cyclohexylidene groups on the inositol backbone
Properties
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-ISSJDZKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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